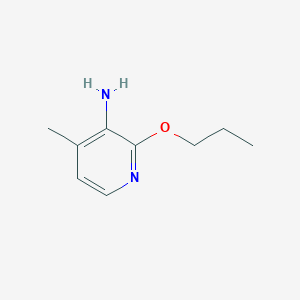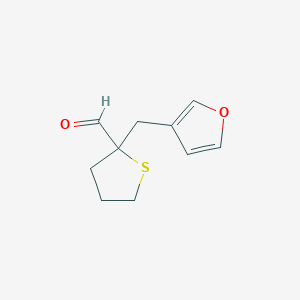![molecular formula C12H19NO B13295500 2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13295500.png)
2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a 3,5-dimethylphenyl group attached to a propanol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dimethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method is the reductive amination of 3,5-dimethylbenzaldehyde with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2-{[(3,5-Dimethylphenyl)methyl]amino}propanone.
Reduction: Formation of 2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-amine.
Substitution: Formation of 2-{[(3,5-Dimethylphenyl)methyl]amino}-3-nitropropan-1-ol or 2-{[(3,5-Dimethylphenyl)methyl]amino}-3-bromopropan-1-ol.
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-Dimethylphenyl)methyl]amino}ethanol
- 2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol
- 2-{[(3,5-Dimethylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups and the presence of the 3,5-dimethylphenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-10(2)6-12(5-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
GSOKNLHJMWOPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNC(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[4.6]undecane](/img/structure/B13295431.png)
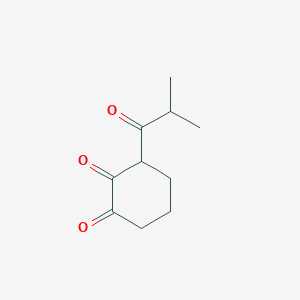
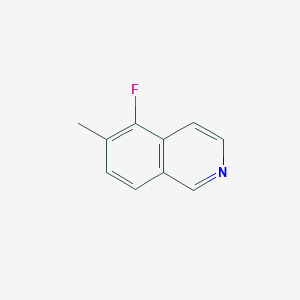
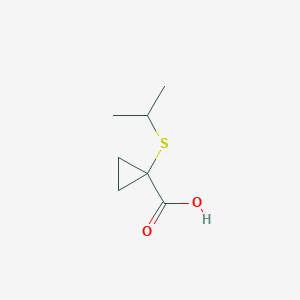
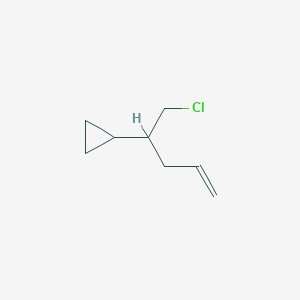
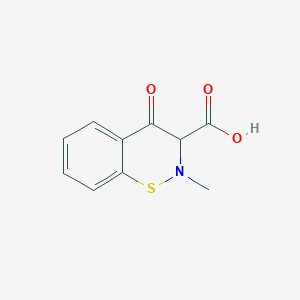
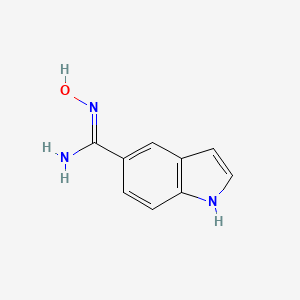
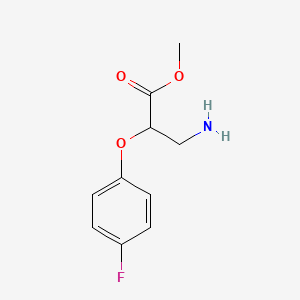
![tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13295488.png)
![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295491.png)

![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)
